2,6-Dibromo-4-methoxyphenol
Overview
Description
2,6-Dibromo-4-methoxyphenol: is an organic compound with the molecular formula C7H6Br2O2 . It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. The reaction is carried out by treating 4-methoxyphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of bromine and 4-methoxyphenol in a reactor, where the reaction conditions are optimized for high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding de-brominated phenol
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: De-brominated phenols
Scientific Research Applications
2,6-Dibromo-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methoxyphenol involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,4-Dibromo-6-methoxyphenol
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-chlorophenol
Comparison: 2,6-Dibromo-4-methoxyphenol is unique due to the presence of the methoxy group at the 4 position, which imparts specific chemical and biological properties. Compared to 2,4-Dibromo-6-methoxyphenol, the position of the bromine atoms affects the compound’s reactivity and interaction with other molecules. The presence of different substituents, such as nitro or chloro groups, in similar compounds can significantly alter their chemical behavior and applications .
Properties
IUPAC Name |
2,6-dibromo-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZMXOUTHAIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547674 | |
Record name | 2,6-Dibromo-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-74-7 | |
Record name | 2,6-Dibromo-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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